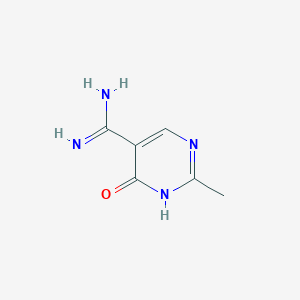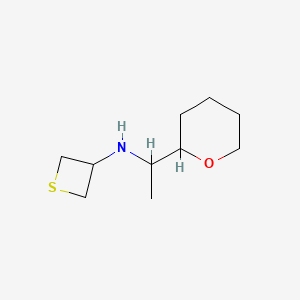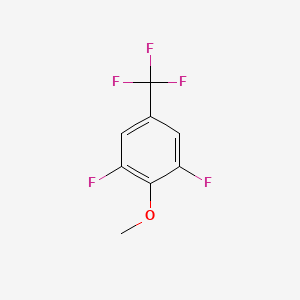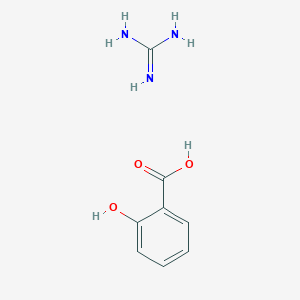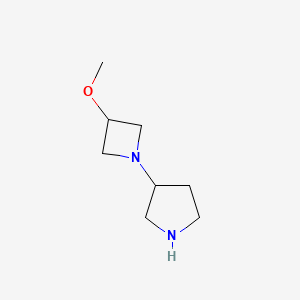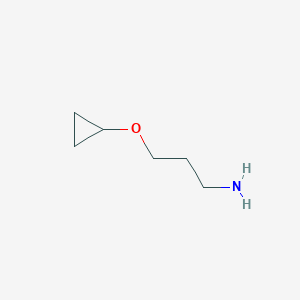
3-Cyclopropoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxypropan-1-amine is an organic compound with the molecular formula C6H13NO It features a cyclopropane ring attached to a propanamine chain via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with 3-chloropropan-1-amine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol is replaced by the amine group of 3-chloropropan-1-amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines, alcohols
Substitution: Various substituted amines and ethers
Scientific Research Applications
3-Cyclopropoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The cyclopropane ring’s strain and the amine group’s nucleophilicity contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar structure but lacks the propoxy group.
3-Cyclopropylpropan-1-amine: Similar structure but lacks the oxygen atom in the chain.
Cyclopropylmethanol: Contains a cyclopropane ring and a hydroxyl group instead of an amine .
Uniqueness
3-Cyclopropoxypropan-1-amine is unique due to the presence of both a cyclopropane ring and an amine group connected via an oxygen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-cyclopropyloxypropan-1-amine |
InChI |
InChI=1S/C6H13NO/c7-4-1-5-8-6-2-3-6/h6H,1-5,7H2 |
InChI Key |
YJELALRPZMXMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
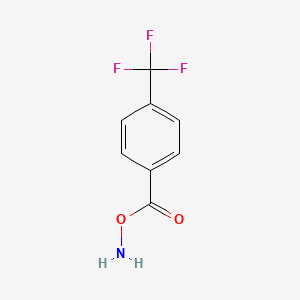
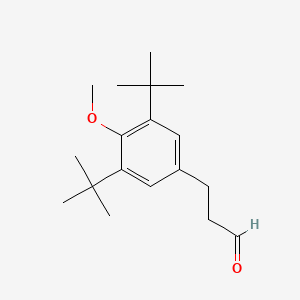

![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
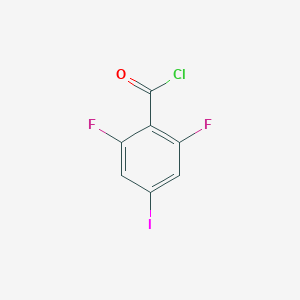
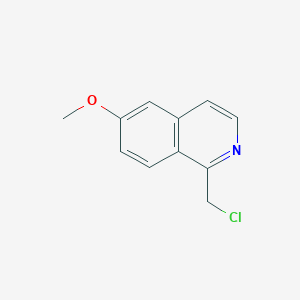
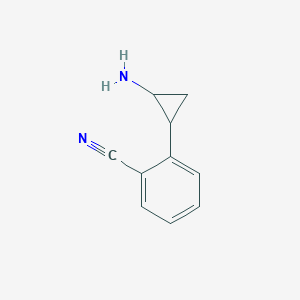
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)
